2,3,4,5,6-Pentabromoaniline
Overview
Description
2,3,4,5,6-Pentabromoaniline is a brominated derivative of aniline, characterized by the presence of five bromine atoms attached to the benzene ring. This compound is known for its significant role in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentabromoaniline can be synthesized through the bromination of aniline. The process involves treating aniline with bromine in the presence of a suitable solvent, such as acetic acid or dilute hydrochloric acid. The reaction typically proceeds at room temperature, resulting in the formation of this compound as a white precipitate .
Industrial Production Methods: Industrial production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentabromoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing bromine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different brominated derivatives.
Scientific Research Applications
2,3,4,5,6-Pentabromoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentabromoaniline involves its interaction with various molecular targets and pathways. The presence of multiple bromine atoms enhances its reactivity, allowing it to form stable complexes with different biomolecules. This reactivity is crucial for its potential biological activities, such as antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes by binding to specific proteins and enzymes .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Another brominated derivative of aniline with three bromine atoms. It is used in organic synthesis and has similar applications but differs in its reactivity and properties.
2,3,4,5,6-Pentafluoroaniline: A fluorinated derivative of aniline with five fluorine atoms.
Uniqueness: 2,3,4,5,6-Pentabromoaniline is unique due to the presence of five bromine atoms, which significantly influence its chemical reactivity and properties. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over other similar compounds.
Properties
IUPAC Name |
2,3,4,5,6-pentabromoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFMJGCHDCVATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159879 | |
Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13665-98-0 | |
Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013665980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2,3,4,5,6-pentabromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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